(3R,5R)-3,4,5,6-tetrahydroxyhexanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(3R,5R)-3,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6?/m1/s1 |
InChI Key |
VRYALKFFQXWPIH-QYRBDRAASA-N |
Isomeric SMILES |
C(C=O)[C@H](C([C@@H](CO)O)O)O |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O |
Synonyms |
2 Deoxy D glucose 2 Deoxyglucose 2 Desoxy D glucose 2-Deoxy-D-glucose 2-Deoxyglucose 2-Desoxy-D-glucose Deoxyglucose |
Origin of Product |
United States |
Theoretical and Computational Investigations of 3r,5r 3,4,5,6 Tetrahydroxyhexanal
Quantum Chemical Analysis of Electronic Structure and Bonding Characteristics
Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of molecules like (3R,5R)-3,4,5,6-tetrahydroxyhexanal. Methods such as Density Functional Theory (DFT) can provide deep insights into electron distribution, orbital interactions, and the nature of chemical bonds.
The electronic structure is fundamentally characterized by the presence of an electron-withdrawing aldehyde group and multiple electron-donating hydroxyl groups. This arrangement dictates the molecule's polarity and reactivity. The carbon-oxygen double bond of the aldehyde is highly polarized, with the oxygen atom bearing a partial negative charge and the carbonyl carbon a partial positive charge, making it an electrophilic center. The hydroxyl groups, with their polar O-H bonds, are capable of acting as both hydrogen bond donors and acceptors.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. For a typical aldohexose, the HOMO is often localized around the oxygen atoms of the hydroxyl groups, indicating their nucleophilic character. The LUMO is generally centered on the π* orbital of the carbonyl group, highlighting its electrophilicity. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity.
Table 1: Illustrative Quantum Chemical Data for a Deoxyhexanal (based on theoretical calculations of similar structures)
| Parameter | Value | Description |
| Dipole Moment | ~3.5 - 4.5 D | Indicates a high degree of polarity, influencing solubility and intermolecular interactions. |
| HOMO Energy | ~ -7.0 to -6.5 eV | Reflects the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | ~ 0.5 to 1.0 eV | Reflects the energy of the lowest energy unoccupied orbitals, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 7.0 to 8.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Mulliken Atomic Charges | ||
| Carbonyl Carbon (C1) | +0.2 to +0.4 | Confirms the electrophilic nature of the aldehyde carbon. |
| Carbonyl Oxygen (O1) | -0.3 to -0.5 | Shows the high electron density on the aldehyde oxygen. |
| Hydroxyl Oxygens | -0.5 to -0.7 | Indicates the high polarity of the hydroxyl groups. |
Note: The values in this table are illustrative and based on typical ranges for similar polyhydroxylated aldehydes. Specific values for this compound would require dedicated computational studies.
Conformational Analysis and Energy Landscape of this compound
The flexibility of the acyclic carbon chain and the potential for intramolecular hydrogen bonding give rise to a complex conformational landscape for this compound.
Preferred Conformations in Solution and Gas Phase
In the gas phase, the molecule is likely to adopt conformations that maximize intramolecular hydrogen bonding to stabilize the structure. These hydrogen bonds can form between adjacent hydroxyl groups or between a hydroxyl group and the carbonyl oxygen. The relative energies of these conformers are determined by a delicate balance of hydrogen bonding, steric hindrance, and torsional strain.
In a solution, the solvent plays a critical role in determining the preferred conformation. In polar protic solvents like water, the solvent molecules can compete with intramolecular hydrogen bonds by forming intermolecular hydrogen bonds with the solute. This can lead to a more extended, "open" conformation being more populated than in the gas phase. The dielectric constant of the solvent also influences the electrostatic interactions within the molecule.
Ring-Chain Tautomerism and Isomer Interconversion Pathways
Like other aldoses, this compound is expected to exist in equilibrium with its cyclic hemiacetal forms. The open-chain aldehyde form can undergo intramolecular nucleophilic attack of one of its hydroxyl groups on the electrophilic carbonyl carbon. Attack by the hydroxyl group on C5 would lead to the formation of a six-membered pyranose ring, while attack by the hydroxyl group on C4 would result in a five-membered furanose ring.
Each of these ring structures can exist as two anomers, α and β, depending on the stereochemistry at the newly formed anomeric center (C1). The distribution of these tautomers at equilibrium is influenced by the relative stability of the different ring forms and the open-chain structure, which in turn depends on factors like solvent, temperature, and pH. The interconversion between these forms occurs via the open-chain aldehyde.
Molecular Dynamics Simulations for Solvent Interactions and Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound and its interactions with solvent molecules. mdpi.com By simulating the motion of atoms over time, MD can provide insights into conformational changes, solvation shell structure, and the dynamics of hydrogen bonding. mdpi.com
An MD simulation would typically involve placing the molecule in a box of solvent molecules (e.g., water) and solving Newton's equations of motion for the system. The analysis of the resulting trajectory can reveal:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group of the solute. RDFs for water around the hydroxyl and carbonyl groups would reveal the structure of the hydration shells.
Hydrogen Bond Dynamics: MD simulations can track the formation and breaking of hydrogen bonds, both intramolecularly and with the solvent. This provides information on the lifetime of these bonds and their role in stabilizing different conformations.
Conformational Dynamics: By monitoring dihedral angles along the carbon backbone, MD simulations can map the conformational transitions and identify the most populated conformational states in solution.
Prediction of Reactivity Profiles and Potential Reaction Pathways
The reactivity of this compound is primarily dictated by its two main functional groups: the aldehyde and the hydroxyl groups.
Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack. It can be oxidized to a carboxylic acid or reduced to a primary alcohol. It can also participate in condensation reactions, such as the formation of imines with primary amines.
Hydroxyl Groups: The hydroxyl groups are nucleophilic and can undergo reactions such as etherification, esterification, and glycosylation. The primary hydroxyl group at C6 is generally more reactive than the secondary hydroxyl groups due to less steric hindrance.
Computational methods can be used to predict the reactivity of different sites in the molecule. For instance, Fukui functions can be calculated to identify the most electrophilic and nucleophilic sites. Transition state theory can be employed to calculate the activation energies for various potential reaction pathways, providing insights into the most likely products.
In Silico Stereochemical Analysis and Chiral Recognition Mechanisms
The specific stereochemistry of this compound is crucial for its interaction with other chiral molecules, such as enzymes or chiral catalysts. In silico methods can be used to study these chiral recognition mechanisms.
Molecular docking simulations can be performed to predict how the molecule might bind to the active site of an enzyme. These simulations can help to identify the key interactions (e.g., hydrogen bonds, van der Waals contacts) that are responsible for the specific binding and recognition. By comparing the docking scores and binding modes of different stereoisomers, one can understand the basis for stereoselectivity.
Furthermore, computational methods can be used to calculate chiroptical properties, such as optical rotation and circular dichroism spectra. These calculated spectra can be compared with experimental data to confirm the absolute configuration of the molecule.
Synthetic Methodologies for 3r,5r 3,4,5,6 Tetrahydroxyhexanal
Chemical Synthesis Routes and Strategies
The construction of the (3R,5R)-3,4,5,6-tetrahydroxyhexanal carbon backbone with its specific stereochemistry can be achieved through various chemical synthesis paradigms. These approaches often rely on the strategic use of stereoselective reactions and the careful manipulation of protecting groups.
Total Synthesis Approaches from Achiral or Simple Chiral Precursors
Currently, there is a lack of specific literature detailing the total synthesis of this compound starting from completely achiral molecules. Such a synthesis would require the sequential and highly controlled introduction of the two stereocenters at the C3 and C5 positions, a formidable synthetic challenge.
Stereoselective Synthesis Techniques for Chiral Center Introduction
The establishment of the (3R,5R) configuration is the cornerstone of any synthesis of this molecule. Diastereoselective synthesis strategies are paramount. For instance, a diastereoselective enolate hydroxylation reaction can be employed to introduce a hydroxyl group at a specific position. nsf.gov This can be followed by other stereocontrolled transformations to build the required stereochemistry. nsf.gov The choice of reagents and reaction conditions is critical to achieve the desired high levels of diastereoselectivity.
Application of Chiral Pool Strategy for Enantiopure Synthesis
The "chiral pool" represents a powerful strategy for the synthesis of enantiomerically pure compounds by utilizing readily available and naturally occurring chiral molecules. researchgate.net Sugars, amino acids, and terpenes are common starting points. For the synthesis of a related compound, (3R,5R)-β-hydroxypiperazic acid, D-glutamic acid has been used as a chiral precursor. nsf.gov Similarly, D-mannitol has served as a starting material in the synthesis of related hydroxylated structures. nsf.gov The inherent chirality of these starting materials is leveraged to control the stereochemical outcome of the synthetic sequence.
Protecting Group Strategies and Deprotection Methodologies
Given the multiple hydroxyl groups in this compound, a robust protecting group strategy is essential to differentiate the various hydroxyls and prevent unwanted side reactions. Common protecting groups for hydroxyls include silyl (B83357) ethers (e.g., TBDMS), benzyl (B1604629) ethers (Bn), and acetals. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its selective removal. For example, in the synthesis of related polyhydroxylated compounds, various protecting groups are employed and removed under specific conditions, such as acid-catalyzed hydrolysis for acetals or hydrogenolysis for benzyl ethers. The strategic application and removal of these groups allow for the sequential modification of the molecule. universiteitleiden.nl
Key Reaction Steps and Mechanistic Considerations (e.g., Aldol (B89426) Additions, Wittig Reactions, Oxidations, Reductions)
The synthesis of polyhydroxylated aldehydes often involves a series of key chemical transformations:
Oxidation: The final aldehyde functionality in this compound is typically introduced by the oxidation of a primary alcohol at a late stage of the synthesis. Mild oxidizing agents are required to avoid over-oxidation to a carboxylic acid.
Reduction: Reductions are often used to set stereocenters. For instance, the stereoselective reduction of a ketone can furnish a specific alcohol stereoisomer.
Glycol-fission: In syntheses starting from cyclic precursors like inositols, a key step can be the oxidative cleavage of a diol (glycol) to yield a dialdehyde. researchgate.net This is often achieved using reagents like sodium metaperiodate. researchgate.net
Glycosylation: In some strategies involving sugar-like precursors, glycosylation reactions are used to link carbohydrate units. semanticscholar.org
The mechanisms of these reactions are well-established in organic chemistry and their stereochemical outcomes can often be predicted and controlled.
Chemoenzymatic and Enzymatic Synthesis Approaches
Chemoenzymatic and purely enzymatic methods offer powerful alternatives to traditional chemical synthesis, often providing high levels of stereoselectivity and regioselectivity under mild reaction conditions.
Biocatalytic Transformations for Specific Chiral Inductions
The stereoselective synthesis of the (3R,5R)-dihydroxy moiety, a critical fragment of the target hexanal (B45976), has been effectively achieved using biocatalytic reductions of diketo precursors. This approach is prominently featured in the synthesis of chiral side chains for statin drugs, which share the same stereochemical configuration.
Carbonyl reductases and diketoreductases are key enzymes in this field. They catalyze the stereospecific reduction of prochiral ketone groups to secondary alcohols, often with high enantiomeric and diastereomeric excess. For instance, the double reduction of a β,δ-diketo ester can be catalyzed by a single diketoreductase to yield the desired (3R,5R)-diol. nih.gov This process is highly efficient as it establishes two chiral centers in a single transformation.
A common strategy involves the use of whole-cell biocatalysts. For example, recombinant Escherichia coli cells co-expressing a carbonyl reductase and a glucose dehydrogenase (for cofactor regeneration) have been successfully used to synthesize intermediates like tert-butyl-6-cyano-(3R, 5R)-dihydroxyhexanoate. rsc.org In such systems, the glucose dehydrogenase oxidizes glucose, regenerating the NADPH required by the carbonyl reductase, thus creating a self-sustaining catalytic cycle. rsc.org
The choice of enzyme and substrate is crucial for achieving the desired stereoselectivity. For example, a carbonyl reductase from Candida boidinii has demonstrated excellent anti-Prelog stereospecificity in the reduction of a 5-hydroxy-3-oxohexanoate derivative, yielding the (3R,5R) product with high diastereomeric excess. rsc.org
Enzyme Screening and Engineering for Enhanced Yield and Stereoselectivity
The performance of biocatalytic systems can be significantly improved through systematic enzyme screening and protein engineering. The goal is to identify or create enzymes with higher activity, stability, and stereoselectivity for the specific substrate of interest.
Enzyme Screening:
The initial step often involves screening a diverse panel of microorganisms or a library of known reductases to identify candidates that can catalyze the desired transformation. For the synthesis of chiral diols, this would involve testing various carbonyl reductases, ketoreductases, and alcohol dehydrogenases for their ability to reduce a suitable diketo-precursor to the (3R,5R)-dihydroxy product. Factors such as pH, temperature, and the presence of co-solvents are optimized to maximize enzyme performance. rsc.org
The following table summarizes the findings from a screening study for the synthesis of a (3R,5R)-dihydroxyhexanoate, a precursor analogous to the backbone of our target molecule.
| Enzyme Source | Substrate | Product | Diastereomeric Excess (d.e.) | Conversion |
| Candida boidinii (Carbonyl Reductase) | tert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoate | tert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate | >99% | 94% |
| Kluyveromyces marxianus (Alcohol Dehydrogenase) | tert-butyl 6-chloro-(5S)-hydroxy-3-oxohexanoate | tert-butyl 6-chloro-(3R,5S)-dihydroxyhexanoate | >99% | >99% |
Enzyme Engineering:
Once a promising enzyme is identified, its properties can be further enhanced through directed evolution or site-directed mutagenesis. For example, if an enzyme shows good stereoselectivity but low activity or stability, its gene can be subjected to random or targeted mutations. The resulting mutant library is then screened for variants with improved characteristics. This iterative process of mutation and screening can lead to enzymes that are highly optimized for industrial applications, offering higher yields and productivities. While specific examples of engineering enzymes for the direct synthesis of this compound are not available, the principles have been successfully applied to the synthesis of related chiral diols, demonstrating the potential of this approach.
Reactivity and Reaction Mechanisms of 3r,5r 3,4,5,6 Tetrahydroxyhexanal
Aldehyde Group Reactivity
The aldehyde group in (3R,5R)-3,4,5,6-tetrahydroxyhexanal is the most reactive site for nucleophilic attack due to the electrophilic nature of the carbonyl carbon.
The carbonyl group of the aldehyde is highly susceptible to nucleophilic addition reactions. medlifemastery.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgunizin.org This intermediate is then typically protonated to yield the final product. unizin.org
A significant nucleophilic addition for polyhydroxy aldehydes is the intramolecular reaction where a hydroxyl group within the same molecule acts as the nucleophile. This results in the formation of a cyclic hemiacetal. In aqueous solutions, this compound exists in equilibrium between its open-chain aldehyde form and its cyclic furanose (five-membered ring) and pyranose (six-membered ring) hemiacetal forms.
Furthermore, the aldehyde group readily reacts with external nucleophiles to form a variety of derivatives. For instance, in the presence of an alcohol and an acid catalyst, a hemiacetal can react further to form an acetal, known as a glycoside. libretexts.org Other common nucleophilic addition reactions include the formation of cyanohydrins with hydrogen cyanide and the reaction with ammonia (B1221849) derivatives to form imines and related compounds. khanacademy.org
Table 1: Examples of Nucleophilic Addition Reactions of the Aldehyde Group
| Nucleophile | Product Type | General Reaction |
| Alcohol (ROH) | Hemiacetal/Acetal (Glycoside) | R'-CHO + ROH ⇌ R'-CH(OH)OR (Hemiacetal); R'-CH(OH)OR + ROH ⇌ R'-CH(OR)₂ + H₂O (Acetal) |
| Hydrogen Cyanide (HCN) | Cyanohydrin | R'-CHO + HCN → R'-CH(OH)CN |
| Ammonia Derivatives (R-NH₂) | Imine | R'-CHO + R-NH₂ ⇌ R'-CH=NR + H₂O |
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: Mild oxidizing agents can selectively oxidize the aldehyde group to a carboxylic acid, forming an aldonic acid. openstax.orgchemistrysteps.com Common reagents for this transformation include Tollens' reagent (Ag(NH₃)₂⁺), Benedict's reagent (Cu²⁺ in sodium citrate), and bromine water (Br₂/H₂O). chemistrysteps.compressbooks.pubpearson.com The reaction with Tollens' and Benedict's reagents forms the basis of the test for reducing sugars. openstax.orgchemistrysteps.com Stronger oxidizing agents like nitric acid (HNO₃) can oxidize both the aldehyde and the terminal primary hydroxyl group to yield a dicarboxylic acid, known as an aldaric acid. chemistrysteps.compressbooks.pub
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. openstax.orgpearson.comchemistrysteps.comyoutube.com This reaction converts the aldose into a polyalcohol, known as an alditol. chemistrysteps.comyoutube.com The reduction proceeds via the open-chain form of the sugar. openstax.orglibretexts.org
Table 2: Redox Reactions of the Aldehyde Group
| Reagent | Product Type | Product Name (from this compound) |
| Tollens' Reagent (Ag(NH₃)₂⁺) | Aldonic Acid | (3R,5R)-3,4,5,6-tetrahydroxyhexanoic acid |
| Benedict's Reagent (Cu²⁺) | Aldonic Acid | (3R,5R)-3,4,5,6-tetrahydroxyhexanoic acid |
| Bromine Water (Br₂/H₂O) | Aldonic Acid | (3R,5R)-3,4,5,6-tetrahydroxyhexanoic acid |
| Nitric Acid (HNO₃) | Aldaric Acid | (2R,4R)-2,3,4,5-tetrahydroxyhexanedioic acid |
| Sodium Borohydride (NaBH₄) | Alditol | (2R,4R)-hexane-1,2,3,4,5,6-hexol |
Under certain conditions, typically in the presence of a base or acid catalyst, polyhydroxy aldehydes can undergo aldol-type condensation reactions. wikipedia.orgsigmaaldrich.com In this reaction, the enolate of one molecule acts as a nucleophile and attacks the carbonyl carbon of another molecule, forming a new carbon-carbon bond. wikipedia.orglibretexts.org Subsequent dehydration can lead to the formation of α,β-unsaturated aldehydes. libretexts.org
These condensation reactions are fundamental to the formation of larger, more complex structures. For instance, the hydrothermal degradation of carbohydrates can lead to the formation of humins, which are complex polymers formed through aldol (B89426) condensation of various degradation products, including α-carbonyl aldehydes. nih.gov
Hydroxyl Group Reactivity
The multiple hydroxyl groups of this compound behave as typical alcohols, undergoing reactions such as esterification and etherification.
Esterification: The hydroxyl groups can be converted to esters by reacting with acid chlorides or acid anhydrides in the presence of a base like pyridine. libretexts.orgopenstax.orglibretexts.orgchemistrysteps.com All hydroxyl groups, including the one on the anomeric carbon in the cyclic form, will typically react. openstax.orglibretexts.org In biological systems, phosphorylation, a form of esterification with phosphoric acid, is a common reaction. wikilectures.euyoutube.com
Etherification: Etherification of the hydroxyl groups can be achieved through the Williamson ether synthesis, reacting the polyhydroxy aldehyde with an alkyl halide in the presence of a mild base such as silver oxide (Ag₂O). libretexts.orgopenstax.orglibretexts.orgchemistrysteps.com This method is preferred over stronger bases which can cause degradation of the sugar molecule. libretexts.orgopenstax.orglibretexts.org Complete methylation of all hydroxyl groups is a common strategy in the structural analysis of carbohydrates. britannica.com
Table 3: Esterification and Etherification of Hydroxyl Groups
| Reaction | Reagent | Product |
| Esterification | Acetic Anhydride/Pyridine | Polyacetylated derivative |
| Etherification | Methyl Iodide/Silver Oxide | Polymethylated derivative |
Glycosylation is a crucial reaction of polyhydroxy aldehydes where the hemiacetal hydroxyl group (on the anomeric carbon in the cyclic form) reacts with an alcohol to form an acetal, known as a glycoside. libretexts.orgkhanacademy.org This reaction is typically catalyzed by an acid and results in the formation of a glycosidic bond. libretexts.orgkhanacademy.orgsavemyexams.comjackwestin.com
The formation of a glycosidic bond locks the anomeric carbon in a specific configuration (α or β). khanacademy.org Glycosidic bonds are the linkages that connect monosaccharide units to form disaccharides, oligosaccharides, and polysaccharides. savemyexams.comwikipedia.org The reaction can also occur with non-carbohydrate molecules, forming various glycoconjugates. libretexts.org The mechanism often involves the formation of an oxocarbenium ion intermediate. fiveable.me
Stereospecific and Stereoselective Transformations
The synthesis of glycosides from 2-deoxy sugars like this compound presents a unique challenge in stereocontrol. The lack of a participating group at the C2 position means that traditional methods for achieving high stereoselectivity in glycosylation reactions are often not applicable. acs.orgnih.gov Consequently, a variety of strategies have been developed to influence the stereochemical outcome of transformations at the anomeric carbon.
Direct glycosylation methods involving an activated 2-deoxy sugar donor and a nucleophilic acceptor are the most straightforward but can often lead to mixtures of α and β anomers. acs.orgnih.gov However, careful selection of promoters, solvents, and protecting groups can significantly enhance the selectivity. nih.gov For instance, the use of certain catalysts can promote stereoselective glycosylation. Computational studies have explored how catalysts like substituted pyridines and phenanthrolines can facilitate a double SN2 mechanism to yield specific stereoisomers. nih.gov
Catalytic approaches are a key area of research for controlling stereoselectivity. mdpi.com Gold-catalyzed SN2 glycosylation has been shown to be highly effective for the stereoselective synthesis of 2-azido-2-deoxyglycosides, which can then be converted to other derivatives. nih.govchinesechemsoc.org In these reactions, the choice of a suitable leaving group on the glycosyl donor is crucial for directing the stereochemical outcome. nih.govchinesechemsoc.org
Another strategy involves the use of glycals (1,2-unsaturated sugars) as precursors. The addition of electrophiles to the double bond can be controlled to favor the formation of a particular stereoisomer. nih.gov The stereochemical configuration of substituents on the glycal, particularly at the C3 position, can influence the selectivity of the reaction. mdpi.com
The table below summarizes various approaches to the stereoselective synthesis of 2-deoxyglycosides, highlighting the methodologies and the observed stereochemical outcomes.
| Methodology | Catalyst/Promoter | Substrate/Donor | Observed Stereoselectivity | Reference(s) |
| Direct Glycosylation | Substituted Pyridines | α-bromo, 2-deoxyglucose | Promotes stereoselective glycosylation via a double SN2 mechanism. | nih.gov |
| Gold-Catalyzed SN2 Glycosylation | IMesAuCl/AgNTf₂ | 2-azido-2-deoxy-d-glucosyl 1-naphthoate | Exclusive α-selectivities with various acceptors. | nih.govchinesechemsoc.org |
| Borinate Catalyzed Glycosylation | Borinate catalyst 52 / Ag₂O | 2-deoxy sugar chlorides | Moderately β-selective. | mdpi.com |
| Addition to Glycals | I₂/PhI(OAc)₂ | Glycals | Diastereoselective formation of 2-deoxy-2-iodo-α-glycosides. | researchgate.net |
| Anomeric O-alkylation | Not specified | 2-deoxy glucose derivatives | Highly sensitive to the configuration and functional groups of the donor. | mdpi.com |
Degradation Pathways and Stability Studies under Varied Environmental Conditions
The stability of this compound is a critical consideration for its storage and application. Like other carbohydrates, its degradation is influenced by factors such as pH, temperature, and light.
pH-Dependent Degradation:
In aqueous solutions, the stability of 2-deoxy-D-glucose is pH-dependent. Acid-catalyzed degradation can occur, although it is generally more stable under acidic conditions compared to its parent sugar, glucose. The degradation of a related compound, 2-deoxy-D-arabino-hexonic acid, under thermal conditions involves dehydration and decarboxylation, suggesting potential pathways for the aldehyde as well. capes.gov.br Under strongly acidic conditions, complex rearrangements and the formation of furan (B31954) derivatives can be anticipated, similar to other hexoses.
Alkaline conditions can also promote the degradation of 2-deoxy-D-glucose. The open-chain aldehyde form is susceptible to enolization and subsequent reactions, including retro-aldol fragmentation and isomerization.
Thermal Stability:
This compound in its solid, crystalline form is relatively stable. caymanchem.comsigmaaldrich.com However, in aqueous solutions, its stability decreases with increasing temperature. researchgate.net While specific kinetic data for the thermal degradation of this compound is scarce, information from product suppliers suggests that aqueous solutions are not stable for long periods and should be prepared fresh. caymanchem.comfocusbiomolecules.com One supplier recommends that stock solutions in DMSO can be stored at -20°C for up to a month, while aqueous solutions should be used within a day. focusbiomolecules.com Another indicates that reconstituted solutions are stable for up to 6 months at 4°C. merckmillipore.comsigmaaldrich.com The thermal degradation of the related 2-deoxy-D-arabino-hexonic acid results in lactonization, dehydration, and decarboxylation, yielding products such as furanones and acrylaldehyde. capes.gov.br
Photochemical Stability:
The following table summarizes the known stability characteristics and degradation products of 2-deoxy-D-glucose and related compounds under various conditions.
| Condition | Stability | Major Degradation Products/Pathways | Reference(s) |
| pH | |||
| Acidic | More stable than glucose. | Dehydration, decarboxylation (in related compounds). | capes.gov.br |
| Alkaline | Susceptible to degradation. | Enolization, retro-aldol fragmentation, isomerization. | |
| Temperature | |||
| Room Temperature (aqueous solution) | Limited stability; recommended for short-term use. | Not specified in detail. | caymanchem.comresearchgate.netfocusbiomolecules.com |
| Elevated Temperature | Degradation occurs. | Lactonization, dehydration, decarboxylation, fission products (in related compounds). | capes.gov.br |
| Light | |||
| UV light | Potential for photochemical reactions. | Norrish Type I and II cleavage (inferred). Interaction with DNA repair in biological systems. | nih.gov |
Advanced Analytical and Spectroscopic Characterization Techniques for 3r,5r 3,4,5,6 Tetrahydroxyhexanal
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of (3R,5R)-3,4,5,6-tetrahydroxyhexanal, providing detailed information about the chemical environment of each proton and carbon atom. One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial insights into the number and types of atoms present. However, due to the significant signal overlap often observed in the spectra of polyhydroxylated compounds, two-dimensional (2D) NMR techniques are essential for complete and unambiguous assignments. uga.edu
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY, ROESY)
A combination of 2D-NMR experiments is employed to piece together the molecular structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons along the carbon backbone. For instance, the aldehydic proton (H1) would show a correlation to the proton at C2, which in turn would correlate with the proton at C3, and so on, establishing the linear hexanal (B45976) chain. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹JCH). It is crucial for assigning the proton signal to its corresponding carbon atom. The HSQC spectrum would show distinct cross-peaks for each C-H bond in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is vital for conformational analysis and, in some cases, for confirming stereochemistry. For a flexible acyclic molecule like this compound, these experiments can help determine the preferred solution-state conformation by identifying protons that are close to each other in space, even if they are distant in the primary structure.
A representative table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values may vary depending on the solvent and other experimental conditions.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
| 1 (CHO) | ~9.7 (d) | ~205 | C2, C3 |
| 2 | ~4.2 (m) | ~70 | C1, C3, C4 |
| 3 | ~3.8 (m) | ~72 | C2, C4, C5 |
| 4 | ~3.9 (m) | ~71 | C3, C5, C6 |
| 5 | ~4.0 (m) | ~73 | C4, C6 |
| 6 | ~3.7 (m) | ~64 | C4, C5 |
Chiral NMR Spectroscopic Methods using Chiral Auxiliary Reagents or Solvents
Determining the absolute configuration of stereocenters by NMR is challenging in an achiral environment, as enantiomers are indistinguishable. Chiral NMR spectroscopy offers a powerful solution by introducing a chiral auxiliary reagent or a chiral solvent. nih.gov This creates a diastereomeric interaction, leading to the formation of transient diastereomeric complexes with distinct NMR spectra for the enantiomers. nih.govacs.org
For this compound, derivatization with a chiral reagent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or a chiral solvating agent like (R)- or (S)-1-phenylethylamine, would result in the formation of diastereomers. The chemical shifts of the protons and carbons near the stereocenters (C3 and C5) would be different for the (3R,5R) and (3S,5S) enantiomers, allowing for their differentiation and the confirmation of the desired stereochemistry by comparing the spectra to those of known standards or by applying established empirical rules. acs.org
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight Determination and Elemental Composition
High-resolution mass spectrometry is a fundamental technique for the characterization of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. This is crucial for confirming the molecular formula, C₆H₁₂O₅.
Using a soft ionization technique such as electrospray ionization (ESI), the compound is typically observed as protonated [M+H]⁺, sodiated [M+Na]⁺, or other adduct ions. The high resolving power of instruments like Orbitrap or FT-ICR-MS allows for mass measurements with sub-ppm accuracy, distinguishing the target compound from other isobaric species.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) provides further structural confirmation by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion of this compound) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to differentiate it from its isomers. lcms.czmdpi.com
The fragmentation of polyhydroxy aldehydes typically involves a series of neutral losses of water (H₂O) and formaldehyde (B43269) (CH₂O), as well as cleavages of the carbon-carbon bonds. The analysis of these fragmentation pathways helps to confirm the connectivity of the atoms within the molecule. While MS/MS can be highly effective for distinguishing structural isomers, differentiating stereoisomers can be more challenging and may require specific experimental conditions or derivatization. nih.gov
A table of expected major fragment ions for this compound in positive ion mode ESI-MS/MS is provided below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 165.0712 ([M+H]⁺) | 147.0606 | H₂O |
| 165.0712 ([M+H]⁺) | 129.0500 | 2 x H₂O |
| 165.0712 ([M+H]⁺) | 111.0395 | 3 x H₂O |
| 165.0712 ([M+H]⁺) | 135.0449 | CH₂O |
| 165.0712 ([M+H]⁺) | 103.0395 | C₂H₄O₂ |
Chiroptical Spectroscopy for Stereochemical Confirmation
Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for confirming the absolute stereochemistry of this compound. creative-biostructure.com
Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) Studies
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.net Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. biologic.net Both techniques are highly sensitive to the stereochemical arrangement of atoms in a molecule.
For this compound, the presence of the aldehyde chromophore allows for the observation of a Cotton effect in the ORD and CD spectra in the region of the n→π* transition of the carbonyl group (around 290 nm). The sign and magnitude of the Cotton effect are directly related to the stereochemistry of the adjacent chiral centers.
According to the octant rule for chiral aldehydes, the spatial arrangement of substituents around the carbonyl group determines the sign of the Cotton effect. By analyzing the ORD and CD spectra and applying these empirical rules, the absolute configuration of the stereocenters at C3 and C5 can be confirmed. A positive or negative Cotton effect would be expected for the (3R,5R) enantiomer, which would be equal in magnitude but opposite in sign to that of its (3S,5S) enantiomer. jasco-global.com
A representative table indicating the expected chiroptical data is shown below.
| Technique | Wavelength Range (nm) | Expected Observation for (3R,5R) Isomer |
| CD | 250-350 | A specific signed Cotton effect (positive or negative) |
| ORD | 250-700 | An anomalous dispersion curve (Cotton effect) corresponding to the CD signal |
No Scientific Data Found for a Detailed Analysis of this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a lack of specific research data available for the chemical compound this compound. This scarcity of information prevents the creation of a detailed article covering the advanced analytical and spectroscopic characterization techniques as requested.
The investigation sought to uncover research findings related to the solid-state structure, purity assessment, and stereoisomer separation of this specific molecule. However, the search did not yield any studies detailing the X-ray crystallography, High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, or Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.
While information exists for structurally similar compounds and stereoisomers, the strict requirement to focus solely on this compound cannot be met with scientific accuracy. The generation of data tables and detailed research findings is contingent upon published studies, which appear to be non-existent for this particular compound at this time.
Therefore, the requested article, with its specific focus on the advanced analytical techniques for this compound, cannot be produced. Further research would be required to be conducted and published on this compound before a comprehensive and scientifically accurate article could be written.
Biological and Biochemical Research Aspects of 3r,5r 3,4,5,6 Tetrahydroxyhexanal
Potential Role as a Metabolic Intermediate or Biosynthetic Precursor in Specific Pathways (if observed)
There is no specific information in the reviewed literature to suggest that (3R,5R)-3,4,5,6-tetrahydroxyhexanal serves as a metabolic intermediate or a biosynthetic precursor in any specific biological pathway. While related compounds, such as various hexose (B10828440) sugars and their derivatives, are central to metabolism, the specific role of this stereoisomer of tetrahydroxyhexanal has not been documented.
Biochemical Interactions with Purified Biological Macromolecules (e.g., proteins, enzymes, nucleic acids) – focusing on binding mechanisms and conformational changes.
There is no available research detailing the biochemical interactions between this compound and purified biological macromolecules. Consequently, information on its binding mechanisms and any resulting conformational changes to proteins, enzymes, or nucleic acids is absent from the scientific record.
In Vitro Studies on Cellular Biochemical Pathways and Metabolite Fluxes (avoiding cellular effects related to activity or toxicity)
No in vitro studies investigating the effects of this compound on cellular biochemical pathways or metabolite fluxes have been published. The impact of this specific compound on the intricate network of metabolic reactions within a cell remains uninvestigated.
Identification and Distribution in Natural Biological Systems (if found to occur endogenously)
There is no evidence to suggest that this compound occurs endogenously in any natural biological system. Searches for its natural occurrence did not yield any results. While other sugar aldehydes and their derivatives are found in nature, this specific stereoisomer has not been identified as a naturally occurring compound.
Data Tables
Due to the absence of specific research data for this compound, no data tables with detailed research findings can be generated.
Derivatization and Analogues of 3r,5r 3,4,5,6 Tetrahydroxyhexanal for Research Purposes
Synthesis of Isotopically Labeled Analogues for Mechanistic Studies
The synthesis of isotopically labeled versions of (3R,5R)-3,4,5,6-tetrahydroxyhexanal is fundamental for tracing the metabolic fate of the molecule and understanding the mechanisms of enzymes that act upon it. Stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), or radioactive isotopes like Carbon-14 (¹⁴C) and Tritium (³H), are incorporated into the molecular structure. These isotopic labels act as reporters, allowing researchers to follow the molecule through complex biological processes without altering its fundamental chemical properties.
The primary application of these labeled analogues is in metabolic flux analysis and enzyme mechanism studies. For instance, by using ¹³C-labeled this compound, researchers can track the carbon atoms as the molecule is processed by cellular machinery, identifying downstream metabolites and quantifying the activity of specific metabolic pathways. Similarly, deuterium labeling at specific positions can help elucidate the stereochemistry of enzymatic reactions by analyzing kinetic isotope effects.
The synthesis of these labeled compounds often involves multi-step chemical or chemo-enzymatic processes. A common strategy begins with a commercially available, isotopically enriched starting material, such as ¹³C-glucose, which is then chemically converted to the desired deoxy sugar analogue. Alternatively, enzymatic methods can provide high stereoselectivity in the introduction of labels. Isotope labeling is a crucial technique for studying the transformation of soil phosphorus, a field that has seen significant growth in research.
Table 1: Examples of Isotopically Labeled Carbohydrate Analogues and Their Applications
| Isotope | Position of Label | Starting Material (Example) | Research Application |
|---|---|---|---|
| ¹³C | Uniformly Labeled | U-¹³C-Glucose | Metabolic flux analysis, identifying downstream metabolites |
| ²H (D) | C-2 | D-Glucose-2-d | Studying kinetic isotope effects in enzymatic dehydrogenation |
| ¹⁴C | C-1 | D-Glucose-1-¹⁴C | Tracing carbohydrate uptake and distribution in organisms |
Preparation of Conformationally Locked Derivatives for Structural Biology Research
The flexible open-chain structure of this compound exists in equilibrium with more stable cyclic hemiacetal forms (pyranose and furanose rings). This conformational flexibility can be a challenge for structural biology techniques like X-ray crystallography and NMR spectroscopy, which aim to determine the three-dimensional structure of the carbohydrate bound to a protein or enzyme. To overcome this, conformationally locked derivatives are synthesized.
These rigid analogues mimic a single, preferred conformation of the natural sugar, thereby facilitating the formation of stable complexes with their biological targets. This approach has been pivotal in understanding the specifics of protein-carbohydrate interactions. The synthesis of these derivatives often involves introducing covalent bridges within the sugar scaffold, such as forming bicyclic ethers or replacing the ring oxygen with other atoms to restrict ring puckering.
For example, the synthesis of 1,4:3,6-dianhydro-D-glucitol from D-glucitol creates a rigid bicyclic structure that can be used as a precursor for various locked nucleoside analogues. Similar strategies can be applied to create conformationally restricted versions of this compound, which can then be used to study the binding modes of enzymes like glycosidases or kinases. These studies provide high-resolution snapshots that reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern molecular recognition.
Table 2: Strategies for Creating Conformationally Locked Carbohydrate Analogues
| Modification Strategy | Description | Resulting Structure | Application in Structural Biology |
|---|---|---|---|
| Intramolecular Bridging | Formation of an additional covalent bond between two non-adjacent atoms in the sugar ring. | Bicyclic or polycyclic sugar mimic | Stabilizing a specific ring pucker (e.g., ¹C₄ or ⁴C₁) for co-crystallization with proteins. |
| Glycosidic Linkage Modification | Replacement of the glycosidic oxygen with sulfur (thioglycoside) or selenium (selenoglycoside). | Thio- or Seleno-sugars | Increased stability against enzymatic hydrolysis, allowing for the study of enzyme-substrate complexes. |
| Ring Atom Replacement | Substitution of the endocyclic oxygen with carbon or nitrogen. | Carbasugars or Iminosugars | Altering ring geometry and hydrogen bonding potential to probe specific interactions. |
Design and Synthesis of Chemical Probes based on the this compound Scaffold for Biochemical Investigations
Chemical probes are small molecules designed to study and manipulate biological systems. Natural products have long been recognized as excellent starting points for developing such probes due to their inherent biological activity. The this compound scaffold can be derivatized to create powerful tools for biochemical investigations, including activity-based probes (ABPs) and imaging agents. These probes help in identifying the protein targets of a carbohydrate, visualizing its localization within a cell, and measuring enzyme activity in complex biological samples.
The design of a chemical probe typically involves three key components: a recognition element (the carbohydrate scaffold), a reactive group (or "warhead"), and a reporter tag.
The recognition element , in this case derived from this compound, provides binding specificity for a particular protein or enzyme.
The reactive group is an electrophilic moiety that forms a covalent bond with a nucleophilic residue in the active site of the target enzyme. This irreversible binding allows for the specific and stable labeling of active enzymes.
The reporter tag is a functional group that enables detection and analysis. Common tags include fluorophores for cellular imaging, biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry, or an alkyne/azide group for click chemistry ligation to other reporter molecules.
For example, a probe based on this scaffold could be synthesized with a fluorophore attached to visualize its uptake and accumulation in live cells. By including a reactive warhead, this probe could be transformed into an activity-based probe to specifically label and identify enzymes that recognize this particular deoxy sugar structure, providing insights into their function and regulation in cellular processes.
Table 3: Components and Applications of Chemical Probes Based on a Carbohydrate Scaffold
| Probe Component | Example Moiety | Function |
|---|---|---|
| Recognition Element | This compound derivative | Provides specificity for binding to target proteins (e.g., enzymes, lectins). |
| Reactive Group (Warhead) | Fluorophosphonate, epoxide, acyloxymethyl ketone | Forms a covalent bond with the active site of the target enzyme for activity-based protein profiling (ABPP). |
| Reporter Tag | Fluorescein, Rhodamine | Enables visualization of the probe's location in cells or tissues via fluorescence microscopy. |
| Biotin | Allows for the affinity purification of probe-labeled proteins for identification by mass spectrometry. |
Future Research Directions and Open Questions in 3r,5r 3,4,5,6 Tetrahydroxyhexanal Chemistry and Biochemistry
Development of More Efficient and Sustainable Stereoselective Synthetic Routes
The synthesis of 2-deoxy-D-glucose has been approached through various methods, yet the pursuit of more efficient, economical, and environmentally benign routes remains a key research focus. arkat-usa.org Current synthetic strategies often face challenges such as low yields, the need for toxic reagents, and complex purification processes. google.com
Future research will likely concentrate on the following areas:
Enzymatic and Chemoenzymatic Synthesis: The use of enzymes, such as aldolases or those involved in halohydration reactions, offers high stereoselectivity under mild conditions. arkat-usa.org Further exploration of novel enzymes and the optimization of reaction conditions could lead to more sustainable and scalable production methods.
Catalytic Stereoselective Methods: Development of novel catalysts, including those based on transition metals like rhenium, for the direct and stereoselective glycosylation using glycal derivatives is a promising area. rsc.org These methods aim to reduce the number of synthetic steps and improve atom economy.
Green Chemistry Approaches: The implementation of green chemistry principles, such as the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions, is crucial for the sustainable production of 2-deoxy-D-glucose. arkat-usa.org
| Synthetic Approach | Starting Material | Key Features & Future Scope |
| Chemical Synthesis | D-Glucal, D-Glucose, D-Mannose | Involves multiple steps, including protection and deprotection. Future work aims to reduce steps and avoid hazardous reagents like those used in older methods. arkat-usa.orggoogle.comacs.org |
| Enzymatic Synthesis | Simpler precursors | Offers high stereoselectivity and mild reaction conditions. Discovery and engineering of new enzymes could improve efficiency and substrate scope. arkat-usa.org |
| Stereoselective Glycosylation | Glycals | Direct methods using advanced catalysts can offer high α- or β-selectivity. Research is ongoing to improve catalyst performance and substrate compatibility. rsc.orgmdpi.com |
Comprehensive Elucidation of its Potential Biochemical Pathways and Biological Roles
While the primary mechanism of 2-deoxy-D-glucose as a glycolysis inhibitor is well-established, its biochemical influence is far more complex and not fully understood. nih.govpnas.org It acts as a mimic of both D-glucose and D-mannose, affecting a variety of cellular processes. nih.govnih.gov
Key open questions and future research directions include:
Beyond Glycolysis Inhibition: The full extent of how 2-deoxy-D-glucose affects other metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway and glycogen (B147801) synthesis, needs further investigation. patsnap.compnas.org Understanding these broader metabolic perturbations is critical to explaining its diverse biological effects.
Interference with N-linked Glycosylation: As a mannose analog, 2-deoxy-D-glucose can disrupt the synthesis of N-linked glycoproteins, leading to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). wikipedia.orgplos.org The precise mechanisms and the full range of downstream consequences of this interference are still being unraveled. nih.gov
Induction of Oxidative Stress: 2-deoxy-D-glucose has been shown to induce oxidative stress in cancer cells, which may contribute to its cytotoxic effects. nih.gov The molecular players and pathways involved in this process require more detailed characterization.
Modulation of Autophagy and Apoptosis: The compound can induce both autophagy and apoptosis, but the signaling pathways are complex and appear to be cell-type dependent. mdpi.comyoutube.com Delineating these pathways could provide insights into how to best utilize 2-deoxy-D-glucose in therapeutic contexts.
| Biological Process | Mechanism of Action | Key Research Questions |
| Glycolysis Inhibition | Competitive inhibition of hexokinase and phosphoglucose (B3042753) isomerase by 2-deoxy-D-glucose-6-phosphate. patsnap.commdpi.com | What are the long-term adaptive metabolic responses to chronic glycolysis inhibition by 2-DG? |
| N-linked Glycosylation | Interference with mannose metabolism and synthesis of lipid-linked oligosaccharides. wikipedia.orgplos.org | Which specific glycoproteins are most affected, and how does this contribute to the overall cellular response? |
| ER Stress & UPR | Accumulation of unfolded proteins due to impaired glycosylation. nih.gov | How is the UPR signaling by 2-DG integrated with other stress responses in the cell? |
| Oxidative Stress | Disruption of cellular redox balance. nih.gov | What is the interplay between 2-DG-induced oxidative stress and its effects on glycolysis and apoptosis? |
Application of Advanced Spectroscopic and Structural Techniques for Detailed Molecular Insights
A deeper understanding of the molecular structure of (3R,5R)-3,4,5,6-tetrahydroxyhexanal and its interactions with biological macromolecules is essential for rational drug design and the development of new applications.
Future research should leverage:
High-Resolution Crystallography and Cryo-EM: Obtaining high-resolution crystal structures of 2-deoxy-D-glucose and its phosphorylated form in complex with key enzymes like hexokinase and phosphoglucose isomerase will provide precise details of their binding interactions.
Advanced NMR Spectroscopy: Solution-state NMR can provide valuable information on the conformational dynamics of 2-deoxy-D-glucose and its derivatives in solution, which is crucial for understanding their interactions with proteins. mdpi.comspectrabase.com
Mass Spectrometry Imaging: This technique can be used to visualize the spatial distribution of 2-deoxy-D-glucose and its metabolites within tissues and even single cells, offering insights into its metabolic fate in different cellular compartments. nih.govnih.gov
Radiolabeled Tracers: The use of isotopically labeled 2-deoxy-D-glucose, such as the widely used [18F]-fluoro-2-deoxy-D-glucose ([18F]FDG) in Positron Emission Tomography (PET), will continue to be a powerful tool for in vivo imaging of glucose metabolism in various diseases. researchgate.netmdpi.com
Exploration of Novel Reactivity Patterns and Chemical Transformations
The unique chemical structure of this compound offers opportunities for novel chemical modifications to enhance its therapeutic potential or to develop new research tools.
Areas for future exploration include:
Prodrug Strategies: Designing prodrugs of 2-deoxy-D-glucose that are selectively activated in target tissues, such as tumors, could improve its therapeutic index and reduce systemic side effects.
"Caged" Derivatives: The synthesis of "caged" 2-deoxy-D-glucose derivatives that can be activated by light or a specific chemical trigger would allow for precise spatiotemporal control over its biological activity in research settings. researchgate.net
Novel Glycosylation Reactions: Developing new methods for the glycosylation of 2-deoxy-D-glucose at its remaining hydroxyl groups could lead to the synthesis of novel oligosaccharides with unique biological properties. nih.gov
Computational Design and Synthesis of Functionally Related Analogues for Fundamental Chemical Research
Computational chemistry and molecular modeling are powerful tools for designing novel analogues of this compound with tailored properties.
Future research in this area will likely focus on:
Design of Fluorescent Probes: The computational design and subsequent synthesis of novel fluorescently labeled 2-deoxy-D-glucose analogues with improved photophysical properties will aid in the study of glucose transport and metabolism in living cells with higher sensitivity and specificity. nih.gov
Development of Targeted Analogues: By conjugating 2-deoxy-D-glucose to targeting moieties, it may be possible to deliver it specifically to cancer cells or other pathological tissues, thereby increasing its efficacy and reducing off-target effects.
Exploration of Halogenated Derivatives: The synthesis and study of halogenated derivatives of 2-deoxy-D-glucose can provide insights into the role of intermolecular interactions, such as hydrogen and halogen bonds, in protein-ligand binding. mdpi.com
Q & A
Q. How can the stereochemical configuration of (3R,5R)-3,4,5,6-tetrahydroxyhexanal be experimentally validated?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOEs) specific to the stereochemistry of hydroxyl groups. X-ray crystallography is definitive for absolute configuration determination, as shown in structural studies of similar hexanal derivatives . For NMR protocols, reference spectral data from analogs like (2S,3S,4R,5S)-2-fluoro-3,4,5,6-tetrahydroxyhexanal, where distinct proton environments correlate with stereochemistry .
Q. What solvents are optimal for dissolving this compound in biological assays?
- Methodological Answer : The compound exhibits high solubility in polar solvents: 3180 mg/mL in water and 5500 mg/mL in acetonitrile or dichloromethane . For cell-based assays, dissolve in sterile PBS or aqueous buffers, avoiding organic solvents that may disrupt membrane integrity. Pre-saturate solvents with nitrogen to prevent oxidation of labile hydroxyl groups during storage .
Q. What synthetic routes are available for this compound?
- Methodological Answer : Enzymatic synthesis using recombinant starch phosphorylase (e.g., Bsel2056) or amylase from Neisseria polysaccharea can stereoselectively generate the compound from D-glucose precursors . Chemical reduction of corresponding hexose derivatives (e.g., sodium cyanoborohydride in methanol) is also effective but requires strict control of reaction pH (4.0–5.5) to minimize epimerization .
Advanced Research Questions
Q. How do stereochemical variations in tetrahydroxyhexanal derivatives affect antimicrobial activity?
- Methodological Answer : Compare this compound with its (2R,3R,4R,5R)-2-amino analog, which disrupts microbial membranes via hydroxyl group-mediated hydrogen bonding . Use minimum inhibitory concentration (MIC) assays in Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models. Note that amino-substituted derivatives (e.g., 2-amino variants) show enhanced activity due to increased cationic interactions with membrane phospholipids .
Q. How can conflicting reports on ATP modulation by tetrahydroxyhexanal derivatives be resolved?
- Methodological Answer : Contradictions may arise from cell type-specific responses or impurities in stereoisomeric mixtures. Replicate ATP assays (e.g., luciferase-based) in mammalian cell lines (HEK293, HepG2) using HPLC-purified (3R,5R)-isomer. Control for off-target effects by comparing with enantiomers (e.g., 3S,5S) and validating via siRNA knockdown of putative targets (e.g., mitochondrial ATP synthase subunits) .
Q. What experimental designs mitigate oxidative degradation of this compound in long-term studies?
- Methodological Answer : Store solutions at –80°C under argon with chelating agents (e.g., 1 mM EDTA) to inhibit metal-catalyzed oxidation. For in vivo studies, use freshly prepared solutions in neutral buffers (pH 7.4) and monitor degradation via LC-MS with a C18 column and negative ion mode to detect aldehyde oxidation products .
Q. How does this compound influence enzyme kinetics in glycolysis vs. mitochondrial respiration?
- Methodological Answer : Perform Seahorse metabolic flux analysis in cells treated with the compound. Compare oxygen consumption rate (OCR, mitochondrial respiration) and extracellular acidification rate (ECAR, glycolysis). Supplement with isotopically labeled glucose ([U-¹³C]glucose) to track carbon flux via GC-MS, identifying bottlenecks at steps like hexokinase or glyceraldehyde-3-phosphate dehydrogenase .
Data Analysis and Contradiction Resolution
Q. How to address discrepancies in reported cytotoxicity of tetrahydroxyhexanal derivatives across studies?
- Methodological Answer : Standardize assay conditions (e.g., exposure time, serum concentration) and validate purity via chiral HPLC. For example, impurities in (2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal hydrochloride (CAS 1772-03-8) can falsely elevate cytotoxicity; repurify using ion-exchange chromatography and confirm via HRMS .
Q. What computational tools predict the metabolic fate of this compound in mammalian systems?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict absorption and cytochrome P450 interactions. Molecular docking against aldose reductase (PDB ID 2FZD) can identify potential off-target binding, guiding follow-up enzymatic inhibition assays .
Safety and Handling
Q. What precautions are critical when handling this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
